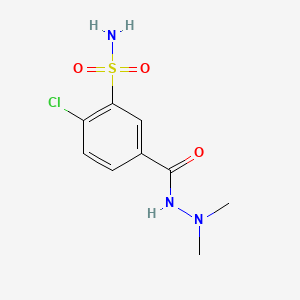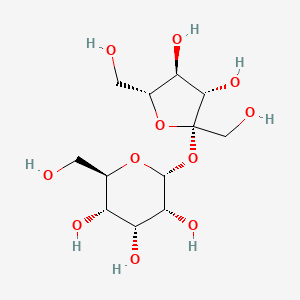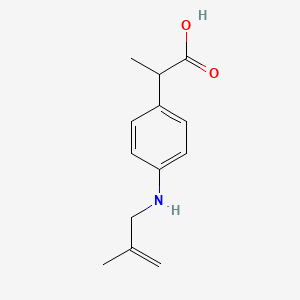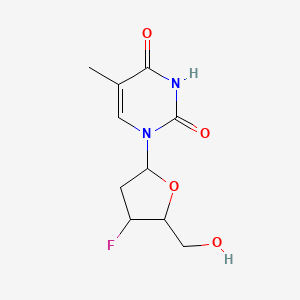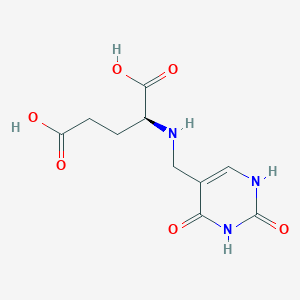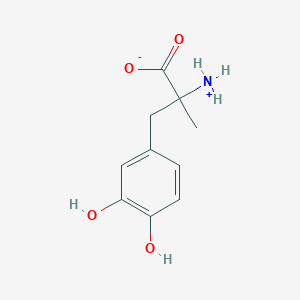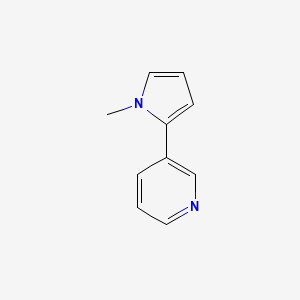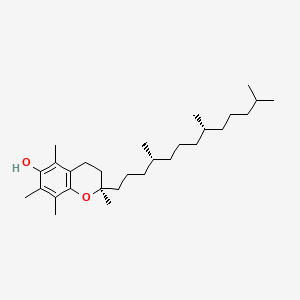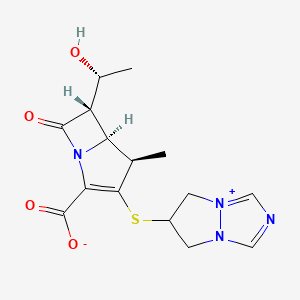
Biapenem
Descripción general
Descripción
Biapenem es un antibiótico carbapenémico que se ha utilizado en el tratamiento de diversas infecciones bacterianas. Es conocido por su amplia actividad antibacteriana, que abarca muchas bacterias aerobias y anaerobias Gram-positivas y Gram-negativas . This compound fue aprobado para su uso en Japón en 2001 y desde entonces se ha utilizado en varios países, incluidos China y Tailandia .
Aplicaciones Científicas De Investigación
Biapenem se ha estudiado ampliamente por sus aplicaciones en el tratamiento de enfermedades infecciosas. Ha demostrado eficacia en el tratamiento de infecciones del tracto respiratorio inferior, infecciones complejas del tracto urinario e infecciones intraabdominales . Además, se ha explorado this compound por su potencial en el reposicionamiento de fármacos, particularmente en la modulación de la lesión pulmonar inducida por partículas . Su amplia actividad antibacteriana lo convierte en una herramienta valiosa en entornos clínicos e investigativos.
Mecanismo De Acción
Biapenem ejerce sus efectos antibacterianos al unirse a las proteínas de unión a la penicilina (PBP) en las paredes celulares bacterianas. Esta unión interrumpe la síntesis de la pared celular bacteriana, lo que lleva a la lisis y muerte celular . This compound es eficaz contra bacterias Gram-positivas y Gram-negativas, lo que lo convierte en un antibiótico versátil . Además, se ha demostrado que this compound induce respuestas inmunitarias específicas, lo que mejora la defensa del huésped contra infecciones .
Análisis Bioquímico
Biochemical Properties
Biapenem plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction . This compound binds strongly to PBP 2 of Escherichia coli and Pseudomonas aeruginosa, and to PBP 1 of Staphylococcus aureus . Additionally, it shows strong affinity with PBP 1a of Escherichia coli and PBP 1b of Pseudomonas aeruginosa . These interactions inhibit the synthesis of peptidoglycan, leading to bacterial cell death.
Cellular Effects
This compound affects various types of cells and cellular processes by disrupting bacterial cell wall synthesis. This disruption leads to cell lysis and death in susceptible bacteria. This compound influences cell function by inhibiting cell signaling pathways involved in cell wall synthesis and repair . It also impacts gene expression related to these pathways, leading to the downregulation of genes involved in peptidoglycan synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, this compound inhibits their activity, preventing the cross-linking of peptidoglycan chains necessary for cell wall strength and rigidity . This inhibition results in weakened cell walls and ultimately, bacterial cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable to hydrolysis by human renal DHP-I, which contributes to its sustained activity . It is hydrolyzed by metallo-β-lactamases, which can reduce its effectiveness over time . Long-term studies have shown that this compound maintains its antibacterial activity in vitro, but its stability can be compromised by the presence of specific β-lactamases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is effective in treating bacterial infections without significant adverse effects . At high doses, this compound can cause toxic effects, including convulsions and seizures, although these are less common compared to other carbapenems like imipenem . Threshold effects have been observed, where increasing the dose beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to its stability and degradation. It is more stable to hydrolysis by human renal DHP-I compared to other carbapenems . This stability is due to the presence of a 1β-methyl group at the C1 position of the carbapenem nucleus, which reduces the ability of DHP-I to hydrolyze the β-lactam ring . This compound does not require coadministration with a DHP-I inhibitor, unlike imipenem .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After intravenous administration, this compound is widely distributed and penetrates well into various tissues, including lung tissue and body fluids such as sputum and pleural effusion . It interacts with transporters and binding proteins that facilitate its distribution and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial activity . This compound targets PBPs located in the bacterial cell membrane, leading to the inhibition of cell wall synthesis . This localization is crucial for its function, as it ensures that this compound reaches its target sites within the bacterial cell.
Métodos De Preparación
La preparación de biapenem implica varias rutas sintéticas y condiciones de reacción. Un método implica el uso de etanol, N,N-dimetilformamida y carbono de paladio como catalizador. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión, seguida de cristalización y secado al vacío para obtener this compound con alta pureza . Los métodos de producción industrial también enfatizan la importancia de mantener niveles de pH y temperaturas específicos para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Biapenem experimenta varias reacciones químicas, incluida la hidrólisis e interacciones con β-lactamasas. Los estudios han demostrado que this compound reacciona con metalo-β-lactamasas y serina-β-lactamasas, lo que da como resultado la formación de productos de enamina e imina hidrolizados . Estas reacciones son cruciales para comprender la estabilidad y la eficacia de this compound como antibiótico.
Comparación Con Compuestos Similares
Biapenem es parte de la clase de antibióticos carbapenémicos, que incluye otros compuestos como imipenem, meropenem y panipenem. En comparación con estos antibióticos, this compound es más estable a la hidrólisis por dihidropeptidasa-I renal humana, lo que elimina la necesidad de coadministrarse con un inhibidor de dihidropeptidasa-I . Esta estabilidad, junto con su amplia actividad, convierte a this compound en un antibiótico único y valioso en la clase de carbapenémicos .
Referencias
Propiedades
IUPAC Name |
(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMBZHPJVKCOMA-YJFSRANCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046435 | |
| Record name | Biapenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120410-24-4 | |
| Record name | Biapenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120410-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biapenem [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120410244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biapenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13028 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Biapenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIAPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR5U3L9ZH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Biapenem exert its antibacterial effect?
A1: this compound is a β-lactam antibiotic that targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, , , , ] By binding to PBPs, this compound disrupts the final transpeptidation step of peptidoglycan synthesis, ultimately leading to bacterial cell death. [, , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C22H24N4O5S2, and its molecular weight is 476.58 g/mol. [, , ]
Q3: Is there spectroscopic data available for this compound?
A3: Yes, researchers often employ High-Performance Liquid Chromatography (HPLC) coupled with UV detection to determine this compound concentrations in biological samples. The UV detection wavelength is typically set at 294 nm or 300 nm. [, , ]
Q4: How stable is this compound in different infusion solutions?
A4: Studies have shown that this compound exhibits good stability in 0.9% Sodium Chloride injection and 5% Glucose injection for up to 10 hours. [] Stability in Glucose and Sodium Chloride injection and 10% Glucose injection is shorter, with degradation exceeding 5% after 8 hours and 5 hours, respectively. [] Notably, this compound is unstable in Compound Sodium Chloride Injection, degrading more than 5% within 3 hours. []
Q5: Are there any challenges related to the formulation of this compound?
A5: this compound, like many β-lactam antibiotics, can be susceptible to hydrolysis, particularly in the presence of certain excipients or under specific pH conditions. [, ] Formulation strategies often focus on optimizing pH, selecting appropriate excipients, and utilizing lyophilization techniques to enhance its stability and solubility. [, ]
Q6: How is this compound absorbed and distributed in the body?
A6: this compound is administered intravenously, achieving peak plasma concentrations at the end of infusion. [, , ] It exhibits a two-compartment pharmacokinetic model with good tissue penetration, including the biliary tract and pancreas. [, , ]
Q7: What are the primary routes of this compound elimination?
A7: this compound is primarily eliminated via renal excretion, with a significant portion excreted unchanged in the urine. [, , ] The cumulative urinary excretion rate within 12 hours after administration has been reported to be around 33% to 63%. [, , ]
Q8: How do the pharmacokinetics of this compound differ between adults and children?
A8: Pharmacokinetic studies in pediatric patients are limited, but research suggests that body weight and creatinine clearance significantly influence this compound pharmacokinetic parameters in children. [, ] Dosing regimens for pediatric patients are often weight-based and adjusted for renal function. [, ]
Q9: What is the pharmacodynamic target of this compound?
A9: The pharmacodynamic target of this compound is the time above the minimum inhibitory concentration (MIC) for the targeted bacteria (T>MIC). [, , ] Achieving a specific T>MIC is crucial for optimal bacterial killing and clinical efficacy. [, , ]
Q10: What types of bacterial infections is this compound effective against?
A10: this compound demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including those commonly implicated in lower respiratory tract infections, urinary tract infections, and intra-abdominal infections. [, , , ]
Q11: Has this compound been evaluated in clinical trials?
A11: Yes, multiple clinical trials have investigated the efficacy and safety of this compound in treating various bacterial infections. [, , , ] These trials have demonstrated that this compound exhibits comparable efficacy and safety profiles to other carbapenems, like meropenem and imipenem/cilastatin. [, , , ]
Q12: Are there any specific patient populations where this compound might be particularly beneficial?
A12: While not explicitly stated in the provided research, this compound's favorable safety profile and pharmacokinetic properties, such as its good tissue penetration, make it a potentially valuable option for specific patient populations, such as those with complicated intra-abdominal infections or those requiring prolonged antibiotic therapy. [, ]
Q13: What are the known mechanisms of resistance to this compound?
A13: Resistance to this compound can arise from several mechanisms, including the production of carbapenemases, particularly metallo-β-lactamases (MBLs) like IMP, NDM, and VIM, and alterations in PBPs. [, , ] Resistance can also be mediated by a combination of reduced permeability due to porin mutations and overexpression of efflux pumps. [, , ]
Q14: What are the potential safety concerns associated with this compound use?
A15: As with all antibiotics, this compound can cause adverse effects, though they are typically mild and transient. [, , ] Common adverse effects include gastrointestinal disturbances like nausea, vomiting, and diarrhea, as well as skin rash and injection site reactions. [, , ]
Q15: How does the safety profile of this compound compare to other carbapenems?
A16: this compound generally demonstrates a favorable safety profile comparable to other carbapenems. [, , ] Some studies suggest it might be associated with a lower incidence of certain adverse effects, such as central nervous system toxicity, compared to imipenem/cilastatin. [, ]
Q16: What are the current research focuses for improving this compound therapy?
A17: Current research efforts focus on optimizing this compound dosing regimens based on population pharmacokinetic/pharmacodynamic (PK/PD) analyses, particularly in critically ill patients and pediatric populations. [, , ] Additionally, exploring this compound's potential for combination therapy with other antibiotics to combat multidrug-resistant infections is an active area of investigation. [, , ]
Q17: Are there any promising strategies for overcoming this compound resistance?
A18: Strategies to combat this compound resistance include developing novel β-lactamase inhibitors that can effectively target carbapenemases, particularly MBLs. [, , , ] Another approach involves designing this compound derivatives with improved stability against enzymatic hydrolysis or enhanced penetration through bacterial porins. [, , , ]
Q18: How can computational chemistry and modeling be utilized in this compound research?
A19: Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be instrumental in understanding this compound's interactions with its targets, designing new derivatives with improved properties, and predicting potential resistance mechanisms. [, , ]
Q19: What are the future directions for this compound research?
A19: Future research should focus on:
- Expanding PK/PD studies in diverse patient populations, including critically ill patients, pediatric populations, and those with renal impairment, to optimize dosing regimens and improve clinical outcomes. [, , ]
- Developing novel drug delivery systems to enhance this compound's penetration into specific tissues or organs, such as the lungs or brain, where infections can be challenging to treat. [, ]
- Exploring the potential of this compound in combination therapies with other antibiotics or adjunctive therapies to combat multidrug-resistant infections effectively. [, , ]
- Investigating the potential for biomarkers to predict treatment response, monitor for the emergence of resistance, and personalize this compound therapy. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



